molecular formula C13H14N2O3 B2761106 N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide CAS No. 551921-31-4

N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide

Cat. No.: B2761106
CAS No.: 551921-31-4
M. Wt: 246.266
InChI Key: JQPAKEIKNZCSHR-UHFFFAOYSA-N
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Description

N-{[3-(4-Methoxyphenyl)-5-isoxazolyl]methyl}acetamide is a small-molecule compound featuring an isoxazole core substituted at the 3-position with a 4-methoxyphenyl group and at the 5-position with an acetamide-linked methyl group. The 4-methoxy group on the phenyl ring contributes electron-donating effects, which may enhance binding interactions with hydrophobic pockets in biological targets.

Properties

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-9(16)14-8-12-7-13(15-18-12)10-3-5-11(17-2)6-4-10/h3-7H,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPAKEIKNZCSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC(=NO1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide typically involves the reaction of 3-(4-methoxyphenyl)-5-isoxazolecarboxylic acid with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide

The synthesis of this compound typically involves the reaction of 4-methoxybenzaldehyde with hydroxylamine to form an isoxazole derivative, followed by acetamide formation. The detailed synthetic route can be summarized as follows:

  • Starting Materials : 4-Methoxybenzaldehyde, hydroxylamine hydrochloride.
  • Reagents : Acid catalyst (e.g., acetic acid), base (e.g., sodium acetate).
  • Conditions : Reflux in a suitable solvent (e.g., ethanol or methanol).

The compound's structure is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Anti-Cancer Properties

This compound has shown promising anti-cancer properties in various studies. Its mechanism of action involves:

  • Inhibition of Cell Proliferation : Studies have demonstrated that this compound can inhibit the proliferation of cancer cells, particularly in breast cancer models. For instance, it has been evaluated against the MCF-7 breast cancer cell line, showing significant cytotoxic effects with IC50 values in the micromolar range .
  • Mechanism of Action : The compound appears to induce apoptosis and cause cell cycle arrest in cancer cells, potentially through the modulation of microtubule dynamics and targeting tubulin .

Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases:

  • Potential Applications : It has been suggested for use in conditions such as Alzheimer's disease and amyotrophic lateral sclerosis due to its ability to modulate stress response pathways associated with neurodegeneration .
  • Mechanism of Action : The compound is thought to interact with unfolded protein response pathways, which are crucial in the context of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

StudyFocusFindings
Cancer TreatmentDemonstrated significant inhibition of MCF-7 breast cancer cell proliferation with an IC50 value indicating effective cytotoxicity.
NeuroprotectionSuggested potential application in Alzheimer's disease treatment through modulation of stress response pathways.
Mechanistic InsightsExplored the compound's interaction with tubulin and its implications for microtubule-targeting therapies in cancer.

Mechanism of Action

The mechanism of action of N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Structural Modifications on the Isoxazole Ring

Substituent Effects: Methoxy vs. Chloro
  • N-{[3-(4-Chlorophenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide ():
    • Replacing the 4-methoxyphenyl group with 4-chlorophenyl introduces an electron-withdrawing substituent.
    • Molecular weight: 319.78 g/mol (vs. ~314 g/mol estimated for the methoxy analog).
    • The chloro group may alter binding affinity due to differences in electronic and steric effects.
Alkyl vs. Aryl Substituents
  • N-[4-(Dimethylamino)benzyl]-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide (): Features a 5-methyl and 3-phenyl isoxazole core. The dimethylamino-benzyl group enhances solubility but reduces hydrophobicity compared to the 4-methoxyphenyl analog.

Acetamide Modifications

Sulfonamide vs. Acetamide Linkages
  • 2-Chloro-N-[4-(2-chloroacetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl]acetamide (): Incorporates a sulfonamide group and dual chloro substituents.
Heterocyclic Extensions
  • Thiazole Derivative (): Compound 3.1.3 replaces the isoxazole with a thiazole ring and adds a benzothiazol-2-ylamino group. Reported high antitumor activity suggests that thiazole-based scaffolds may offer enhanced potency compared to isoxazoles in certain contexts.
Anticancer Activity
  • (E)-2-(1-((3-Ethylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(4-methoxyphenyl)acetamide ():
    • Predicted IC50: 5.31 × 10⁻¹⁵ M, indicating exceptional potency.
    • The ethylisoxazole and methoxyphenyl combination highlights the importance of balanced hydrophobic and electronic properties.
Adenosine Receptor Antagonism
  • N-[3-(4-Methoxyphenyl)-[1,2,4]thiadiazol-5-yl]-acetamide (): Ki: 0.79 nM at human adenosine A3 receptors. The 4-methoxyphenyl group and thiadiazole core synergize for high selectivity, suggesting that isoxazole analogs may require similar substituent positioning for optimal activity.

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Solubility
  • Methoxyphenyl isoxazole derivatives generally have molecular weights between 300–350 g/mol, aligning with Lipinski’s rules for oral bioavailability.
  • Sulfonamide-containing analogs () may exhibit higher solubility in aqueous media due to ionizable groups.
Stability and Metabolism
  • The 4-methoxy group is susceptible to demethylation via cytochrome P450 enzymes, whereas chloro substituents () confer metabolic stability but may increase toxicity risks.

Biological Activity

N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a methoxy group that influences its biological activity. Its molecular formula is C12_{12}H14_{14}N2_{2}O2_{2}, and it has a molecular weight of 218.25 g/mol.

The mechanism of action for this compound involves interaction with specific molecular targets, including enzymes and receptors. This compound can inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, it has been shown to modulate cancer cell proliferation by targeting pathways associated with tumor growth.

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated its ability to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. In vitro assays revealed that the compound exhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains are summarized in the table below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1.4
Escherichia coli200
Pseudomonas aeruginosa200

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. A notable study involved screening a library of compounds on multicellular spheroids derived from cancer cell lines. The findings suggested that this compound significantly inhibited cancer cell proliferation and induced apoptosis in treated cells.

Case Study:
In an experiment involving human breast cancer cells, treatment with this compound resulted in a reduction of cell viability by 50% at a concentration of 10 µM after 48 hours. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways involved in apoptosis.

Q & A

Q. What are the standard synthetic routes for N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

  • Isoxazole ring formation : Cycloaddition of nitrile oxides with dipolarophiles (e.g., 4-methoxyphenylacetylenes) under microwave-assisted conditions to enhance reaction efficiency .
  • Acetamide coupling : Reaction of the isoxazole intermediate with chloroacetamide derivatives using coupling agents like EDCI/HOBt in anhydrous DMF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is the structural integrity of this compound confirmed in academic research?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify methoxy, isoxazole, and acetamide groups (e.g., δ 2.1 ppm for acetyl CH3_3, δ 8.1 ppm for isoxazole protons) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 317.1) .
  • X-ray crystallography : SHELX software for resolving crystal structures and validating bond angles/distances .

Q. What preliminary biological screening models are used to assess its activity?

  • Enzyme inhibition assays : Testing against kinases or proteases using fluorometric/colorimetric substrates (e.g., IC50_{50} determination) .
  • Cell viability studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
  • Solubility profiling : HPLC-based measurements in PBS (pH 7.4) or DMSO to guide formulation strategies .

Q. How are solubility and stability challenges addressed during in vitro studies?

  • Co-solvent systems : Use of Cremophor EL or cyclodextrins to enhance aqueous solubility .
  • Degradation studies : Accelerated stability testing under varying pH (2–9) and temperatures (4–40°C) monitored via LC-MS .

Q. What in vitro models are employed for toxicity profiling?

  • HepG2 cells : Liver toxicity assessment via ALT/AST release assays .
  • Hemolysis assays : Red blood cell lysis tests to evaluate membrane disruption risks .

Advanced Research Questions

Q. How are structure-activity relationships (SAR) systematically investigated for this compound?

  • Substituent variation : Synthesizing analogs with halogenated phenyl or substituted thiophene groups to compare bioactivity .
  • 3D-QSAR modeling : CoMFA/CoMSIA analyses to correlate electronic/steric features with IC50_{50} values .
  • Pharmacophore mapping : Identifying critical H-bond acceptors (isoxazole oxygen) and hydrophobic regions (methoxyphenyl) .

Q. What advanced techniques elucidate its mechanism of action?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., COX-2 or EGFR kinase) .
  • Surface plasmon resonance (SPR) : Real-time kinetics for measuring binding affinity (KD_D) to recombinant enzymes .
  • CRISPR-Cas9 knockouts : Validating target engagement in cell lines with gene-edited receptors .

Q. How can conflicting solubility data from different studies be resolved?

  • Standardized protocols : Adopting USP guidelines for equilibrium solubility measurements in biorelevant media (FaSSIF/FeSSIF) .
  • Solid-state analysis : PXRD and DSC to detect polymorphic forms affecting dissolution rates .

Q. What strategies optimize chromatographic separation for purity analysis?

  • HPLC method development : Testing C18 vs. phenyl-hexyl columns with gradients of acetonitrile/0.1% TFA in water .
  • UHPLC-MS/MS : Employing sub-2µm particles for rapid, high-resolution separations (e.g., 5-minute run times) .

Q. How are crystallographic disorders resolved in its X-ray structure?

  • SHELXL refinement : Using PART and SUMP instructions to model split positions and anisotropic displacement parameters .
  • Twinned data handling : Applying HKLF 5 format in SHELXL for deconvoluting overlapping reflections .

Q. What in vitro models assess metabolic stability?

  • Liver microsomal assays : Incubation with human CYP450 isoforms (e.g., CYP3A4) and LC-MS quantification of parent compound depletion .
  • Plasma esterase stability : Monitoring acetamide hydrolysis via time-dependent 1^1H NMR .

Q. How do computational models predict its pharmacokinetic behavior?

  • Physiologically based pharmacokinetic (PBPK) modeling : GastroPlus simulations integrating logP, pKa_a, and permeability data .
  • MD simulations : GROMACS-based studies of membrane permeation through lipid bilayers .

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